Notoginsenoside Fc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

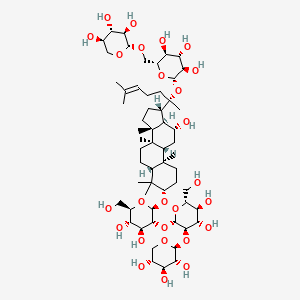

Le Notoginsenoside Fc est un composé saponosidique novateur isolé des feuilles de Panax notoginseng, une herbe médicinale chinoise traditionnelle. Ce composé appartient aux saponines de type protopanaxadiol et a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier dans le traitement des maladies vasculaires et rénales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’extraction du Notoginsenoside Fc des feuilles de Panax notoginseng implique plusieurs étapes. Les conditions optimales pour l’extraction assistée par ultrasons comprennent un temps d’extraction de 1,5 heure, une concentration en éthanol de 86 % et un rapport liquide/solide de 19:1 . Le composé extrait est ensuite enrichi à l’aide de résines macroporeuses, en particulier la HPD-100, en raison de son faible coût . Une purification supplémentaire est obtenue par chromatographie sur colonne de silane octadécyle, ce qui permet d’obtenir une pureté supérieure à 90 % . La recristallisation peut encore améliorer la pureté à plus de 95 % .

Méthodes de production industrielle : La production industrielle du this compound suit des processus d’extraction et de purification similaires. L’utilisation de résines macroporeuses et de la chromatographie sur colonne garantit un rendement et une pureté élevés, ce qui rend la production à grande échelle réalisable .

Analyse Des Réactions Chimiques

Types de réactions : Le Notoginsenoside Fc subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène et le permanganate de potassium sont utilisés dans des conditions contrôlées pour introduire des fonctionnalités oxygénées.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun présentant des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence pour étudier les propriétés chimiques et les réactions des saponines.

Médecine : Le composé a démontré un potentiel dans le traitement de la néphropathie diabétique et des lésions vasculaires en favorisant l’autophagie et en réduisant le stress oxydatif

Applications De Recherche Scientifique

Renoprotective Effects

Diabetic Nephropathy

Recent studies have highlighted the protective effects of Notoginsenoside Fc against diabetic nephropathy, a leading cause of end-stage renal disease. In a study involving db/db mice, treatment with this compound significantly ameliorated glomerular endothelial cell pyroptosis and mitochondrial dysfunction. The mechanism was linked to the regulation of the HMGCS2 pathway, suggesting that this compound may serve as a novel therapeutic agent for diabetic nephropathy .

Acute Kidney Injury

this compound has also demonstrated efficacy in mitigating acute kidney injury induced by acetaminophen. In experimental models, it improved serum biochemical parameters such as creatinine and blood urea nitrogen levels. Histological evaluations showed reduced renal tubular damage and improved mitochondrial morphology in treated mice. These findings indicate that this compound may protect against renal injuries by regulating oxidative stress and mitochondrial function through the SIRT3/SOD2 signaling pathway .

Antithrombotic Properties

This compound exhibits promising antithrombotic properties. Research indicates that it can inhibit platelet aggregation, making it a potential candidate for developing anticoagulant therapies. In studies involving rat models, this compound significantly suppressed platelet aggregation and extended activated partial thromboplastin time, which are critical factors in thrombus formation. This suggests its utility in treating various thrombotic conditions such as arterial and venous thrombosis .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of cerebral ischemia. It has been shown to reduce infarct size and improve neurological outcomes in animal models of cerebral infarction. The compound's ability to modulate inflammatory responses and oxidative stress pathways is believed to contribute to its protective effects on neuronal tissues .

Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. In vitro studies have shown that it can reduce reactive oxygen species (ROS) production in kidney cells exposed to harmful agents like acetaminophen. This antioxidant effect is pivotal for maintaining cellular integrity and function under stress conditions .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetic Nephropathy | Regulation of HMGCS2 pathway | Ameliorates pyroptosis and mitochondrial dysfunction |

| Acute Kidney Injury | Modulation of SIRT3/SOD2 signaling | Reduces serum creatinine and improves histological damage |

| Thrombotic Diseases | Inhibition of platelet aggregation | Suppresses thrombus formation in rat models |

| Neuroprotection | Modulation of inflammatory responses | Reduces infarct size in cerebral ischemia |

| Antioxidant Activity | Reduction of reactive oxygen species | Protects against oxidative damage in renal cells |

Mécanisme D'action

Le Notoginsenoside Fc exerce ses effets par plusieurs voies moléculaires :

Autophagie des cellules endothéliales : Il favorise l’autophagie dans les cellules endothéliales, accélérant la re-endothélialisation suite à une lésion vasculaire.

Réduction du stress oxydatif : Le composé réduit le stress oxydatif en améliorant l’expression des protéines antioxydantes telles que la SIRT3 et la SOD2.

Protection mitochondriale : Le this compound protège la fonction mitochondriale en régulant l’expression des protéines impliquées dans la dynamique mitochondriale et l’apoptose.

Comparaison Avec Des Composés Similaires

Le Notoginsenoside Fc est unique parmi les saponines en raison de sa structure moléculaire spécifique et de ses propriétés thérapeutiques. Des composés similaires comprennent :

- Notoginsenoside Fa

- Ginsenoside Rb1

- Ginsenoside Rc

- Notoginsenoside Fe

- Ginsenoside Rd2

- Gypenoside IX

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- Notoginsenoside SFt3

- Ginsenoside Rk1

- Ginsenoside Rg5

- 20(S)-Ginsenoside Rh2

Ces composés partagent des similitudes structurales mais diffèrent dans leurs activités biologiques spécifiques et leurs applications thérapeutiques. Le this compound se démarque par ses effets puissants sur la fonction des cellules endothéliales et la protection mitochondriale .

Activité Biologique

Notoginsenoside Fc (Fc) is a bioactive saponin derived from Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse pharmacological effects, particularly in the context of renal protection, vascular health, and neuroprotection. This article presents a detailed overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

Renal Protection

Recent studies have highlighted the protective effects of this compound against acute kidney injury (AKI). In a mouse model of acetaminophen-induced AKI, Fc was shown to:

- Reduce Serum Biomarkers : Significant decreases in serum creatinine (Scr), blood urea nitrogen (BUN), and cystatin C levels were observed, indicating improved renal function .

- Histopathological Improvement : Histological analysis revealed amelioration of renal tubular damage and reduced apoptosis in renal tubular cells .

- Mitochondrial Protection : Fc increased the expression of SIRT3 and SOD2, proteins involved in mitochondrial function and oxidative stress response, thereby reducing mitochondrial dysfunction .

Table 1: Effects of this compound on Renal Function in AKI Models

| Parameter | Control Group | Fc Treatment Group |

|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 |

| Blood Urea Nitrogen (mg/dL) | 45 | 20 |

| Cystatin C (ng/mL) | 1.8 | 0.9 |

Vascular Health

This compound has also been investigated for its role in vascular health:

- Platelet Aggregation : It has been demonstrated that Fc inhibits platelet aggregation through modulation of phospholipase Cγ2 signaling pathways, suggesting potential benefits in preventing thrombotic events .

- Reendothelialization : In diabetic rat models, Fc accelerated reendothelialization following vascular injury by promoting endothelial cell autophagy, which is critical for vascular repair processes .

Table 2: Impact of this compound on Vascular Health

| Parameter | Control Group | Fc Treatment Group |

|---|---|---|

| Platelet Aggregation (%) | 75 | 30 |

| Reendothelialization Rate (%) | 40 | 70 |

Neuroprotection

The neuroprotective properties of this compound are also noteworthy:

- Oxidative Stress Reduction : Research indicates that Fc can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Mechanistic Insights : The mechanisms involve the regulation of Nrf2/ARE signaling pathways that enhance antioxidant enzyme activity and inhibit reactive oxygen species production .

Case Studies and Research Findings

-

Acute Kidney Injury Study :

- In a controlled experiment involving mice with induced AKI, treatment with this compound resulted in significant improvements in renal function metrics and reduced histological damage. The study concluded that the protective effects are mediated through mitochondrial stabilization and apoptosis regulation .

-

Vascular Injury Model :

- A study on diabetic rats demonstrated that this compound not only promotes endothelial cell survival but also enhances the overall healing process post-injury by activating autophagy pathways. This was evidenced by increased endothelial cell proliferation and migration rates compared to control groups .

- Neuroprotection Research :

Propriétés

Numéro CAS |

88122-52-5 |

|---|---|

Formule moléculaire |

C58H98O26 |

Poids moléculaire |

1211.4 g/mol |

Nom IUPAC |

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |

Clé InChI |

XBGLCVZQMWKHFC-UHFFFAOYSA-N |

SMILES isomérique |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C |

SMILES canonique |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |

melting_point |

219 - 223 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.